molecular formula C7H4F3NO3 B075305 4-Nitro-2-(trifluoromethyl)phenol CAS No. 1548-61-4

4-Nitro-2-(trifluoromethyl)phenol

Cat. No. B075305
CAS RN: 1548-61-4
M. Wt: 207.11 g/mol
InChI Key: GWGZFNRFNIXCGH-UHFFFAOYSA-N
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Patent
US07115611B2

Procedure details

A solution of 24.73 g (110.7 mmol) 6-methoxy-5-nitrobenzotrifluoride in 260 ml acetic acid and 130 ml of aqueous HBr solution (62%) was heated to reflux for 96 h, cooled down, evaporated and taken up in aqueous saturated NaHCO3 solution/Et2O (3×). The organic phases were washed with aqueous 10% NaCl, dried over sodium sulfate, and evaporated to dryness to yield 19.27 g of the title compound as yellow solid of mp. 103–104° C.
Quantity
24.73 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1[C:8]([C:9]([F:12])([F:11])[F:10])=[CH:7][CH:6]=[CH:5][C:4]=1[N+:13]([O-:15])=[O:14].C(O)(=[O:18])C>Br>[N+:13]([C:4]1[CH:5]=[CH:6][C:7]([OH:18])=[C:8]([C:9]([F:12])([F:11])[F:10])[CH:3]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
24.73 g
Type
reactant
Smiles
COC1=C(C=CC=C1C(F)(F)F)[N+](=O)[O-]
Name
Quantity
260 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
130 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 96 h
Duration
96 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled down
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
The organic phases were washed with aqueous 10% NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 19.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.